![molecular formula C6H5BrClN B1522556 3-Bromo-4-chloro-2-methylpyridine CAS No. 1188023-70-2](/img/structure/B1522556.png)
3-Bromo-4-chloro-2-methylpyridine
Overview
Description
3-Bromo-4-chloro-2-methylpyridine is a halogenated aromatic heterocyclic organic compound It is characterized by the presence of bromine and chlorine atoms on a pyridine ring, which is a six-membered ring containing one nitrogen atom
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. For instance, starting with 2-methylpyridine, selective halogenation can introduce bromine and chlorine atoms at the 3 and 4 positions, respectively.
Sandmeyer Reaction: This reaction involves the conversion of an amine to a diazonium salt, followed by substitution with a halogen. In this case, 2-methylpyridine can be diazotized and then treated with bromine and chlorine to achieve the desired substitution pattern.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. These processes are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, producing simpler pyridine derivatives.
Substitution Reactions: Substitution at the halogenated positions is common, with nucleophiles replacing the bromine or chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium cyanide or potassium iodide can be used for substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Simpler Pyridine Derivatives: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
3-Bromo-4-chloro-2-methylpyridine is primarily targeted towards the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as transmetalation . This process involves the transfer of the compound from boron to palladium . The hydroxyl-containing moieties at the imidazole C 2 -position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38α MAP kinase pathway . This pathway is involved in the modulation of various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The action of this compound results in the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes and has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Other studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Bromo-4-chloro-2-methylpyridine is extensively used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of novel pyridine-based derivatives through reactions such as the Suzuki cross-coupling reaction. These derivatives have shown promising biological activities, including anti-thrombolytic and biofilm inhibition properties .
PDE4 Inhibitors
The compound is also utilized in synthesizing substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors are being researched for their potential therapeutic effects in treating inflammatory diseases .
Mitogen Activated Protein Kinase Inhibitors
Research has optimized the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors starting from this compound. These inhibitors have demonstrated significant potency, particularly the (S)-enantiomer, which is twice as effective as its counterpart .
Agrochemical Applications
Synthesis of Agrochemicals
In the agrochemical sector, this compound is used to synthesize trifluoromethylpyridine (TFMP) derivatives. These compounds are essential for developing new agrochemicals that enhance crop protection and yield. More than 20 new TFMP-containing agrochemicals have been recognized with ISO common names .
Material Science Applications
Specialty Polymers and Resins
The compound contributes to producing specialty polymers and resins, which are vital for developing materials with enhanced thermal and mechanical properties. This application is particularly relevant in industries focused on advanced material development .
Analytical Chemistry
Research Reagents
In laboratory settings, this compound serves as a reagent for organic synthesis, facilitating the creation of complex molecules necessary for various research applications. Its use extends to analytical methods where it aids in detecting and quantifying related compounds in environmental and biological samples .
Case Study 1: Synthesis of Pyridine Derivatives
A study focused on synthesizing novel pyridine derivatives via Suzuki cross-coupling reactions demonstrated that these derivatives exhibited significant bioactivity. The results indicated that modifications to the molecular structure could enhance therapeutic efficacy against thrombolytic conditions.
Case Study 2: Development of PDE4 Inhibitors
Research optimizing the synthesis pathways for PDE4 inhibitors from this compound revealed that specific reaction conditions could dramatically increase yields from 3.6% to 29.4%. This optimization is crucial for scaling up production for clinical applications .
Comparative Data Table
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Lacks the chlorine atom.
4-Chloro-2-methylpyridine: Lacks the bromine atom.
2-Methylpyridine: Neither halogenated.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important compound in organic synthesis and research.
Would you like more information on any specific aspect of this compound?
Biological Activity
3-Bromo-4-chloro-2-methylpyridine is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and is characterized by a pyridine ring substituted with bromine and chlorine atoms. The synthesis of this compound typically involves halogenation reactions starting from 4-chloro-2-methylpyridine or related derivatives. Various synthetic methodologies have been reported, including:
- Bromination : Utilizing bromine in the presence of a catalyst under controlled conditions.
- Chlorination : Employing chlorinating agents to introduce chlorine at specific positions on the pyridine ring.
The yields from these reactions can vary based on reaction conditions, with some methods achieving yields over 90% .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. In particular, studies indicate its effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through the inhibition of p38 MAP kinase activity . This suggests its potential application in treating inflammatory diseases.
Case Studies
- Inhibition of p38 MAP Kinase : A study investigated the efficacy of various pyridine derivatives, including this compound, as inhibitors of p38 MAP kinase. The results indicated that this compound significantly inhibited LPS-stimulated TNF-α release from human whole blood, showcasing over a 110-fold increase in inhibition compared to control compounds .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of this compound against several pathogens. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range for various bacterial strains, indicating potent activity .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways, particularly p38 MAP kinase, by binding to their active sites and preventing substrate interaction .
- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.
Applications
Given its biological properties, this compound is being explored for various applications:
Properties
IUPAC Name |
3-bromo-4-chloro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLARAAJFTTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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